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Compound of Interest

Compound Name: Hexyl propionate

Cat. No.: B1199626 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the available

thermochemical data for hexyl propionate (C₉H₁₈O₂). The information is curated for

professionals in research, scientific, and drug development fields, with a focus on clarity, and

practical application. This document summarizes key quantitative data, outlines detailed

experimental protocols for the determination of these properties, and provides a visual

representation of the experimental workflow.

Core Thermochemical Data
The following tables summarize the key thermochemical and physical properties of hexyl
propionate. The data is a compilation from various sources, including critically evaluated data

from the National Institute of Standards and Technology (NIST) and computational estimations.

Table 1: Enthalpy and Entropy Data for Hexyl Propionate
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Property Value Units Source/Method

Standard Enthalpy of

Formation (gas,

298.15 K)

-473.89 kJ/mol

Computational

(Joback group

contribution method)

[1]

Heat of Vaporization

(at boiling point)
42.6 kJ/mol Experimental[1]

Heat of Fusion 21.85 kJ/mol Computational[1]

Table 2: Temperature-Dependent Thermochemical Data for Hexyl Propionate
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Temperature (K)
Heat Capacity at
Saturation Pressure
(Liquid) (J/mol·K)

Enthalpy of Vaporization
(kJ/mol)

220 - -

240 - -

260 - -

280 - 47.9

298.15 293.4 46.2

300 294.4 46.0

320 305.8 44.1

340 317.2 42.2

360 328.6 40.2

380 340.0 38.1

400 351.4 35.9

420 362.8 33.6

440 374.2 31.2

460 385.6 28.6

Source: Critically evaluated data from the NIST/TRC Web Thermo Tables.[2] The data is based

on experimental measurements.[2]

Table 3: Physical Properties of Hexyl Propionate
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Property Value Units Source

Molecular Weight 158.24 g/mol [1][3][4]

Melting Point -57.5 °C [1][5]

Boiling Point (at 760

mmHg)
186.0 - 190.0 °C [1]

Boiling Point (at 10

mmHg)
73.0 - 74.0 °C [1][5]

Density (at 20 °C) 0.870 g/mL [1]

Density (at 25 °C) 0.871 g/mL [1][5]

Experimental Protocols
While specific experimental protocols for the determination of all thermochemical data for hexyl
propionate are not readily available in the public domain, this section details the generalized

and widely accepted methodologies for measuring the key thermochemical properties of

organic esters.

Determination of Enthalpy of Formation by Combustion
Calorimetry
The standard enthalpy of formation of an organic compound like hexyl propionate can be

determined indirectly from its enthalpy of combustion, measured using a bomb calorimeter.

Sample Preparation: A precisely weighed sample of high-purity hexyl propionate (typically

0.5 - 1.0 g) is placed in a crucible within a high-pressure stainless-steel vessel, the "bomb." A

known amount of a combustion aid, such as benzoic acid, may be added to ensure complete

combustion.

Calorimeter Setup: The bomb is sealed and pressurized with pure oxygen to approximately

30 atm. It is then submerged in a known volume of water in a well-insulated calorimeter. The

temperature of the water is monitored with a high-precision thermometer.
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Combustion: The sample is ignited electrically via a fuse wire. The complete combustion of

the ester results in the formation of carbon dioxide and water, releasing heat that is absorbed

by the bomb and the surrounding water, causing a temperature rise.

Temperature Measurement: The temperature of the water is recorded at regular intervals

before, during, and after combustion until a steady final temperature is reached.

Calculation: The heat of combustion is calculated from the observed temperature rise and

the heat capacity of the calorimeter system (determined by combusting a standard

substance with a known heat of combustion, such as benzoic acid). Corrections are made

for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of

combustion of the fuse wire.

Enthalpy of Formation Calculation: The standard enthalpy of formation of hexyl propionate
is then calculated from its standard enthalpy of combustion using Hess's Law, along with the

known standard enthalpies of formation of CO₂ and H₂O.

Measurement of Heat Capacity and Enthalpy of Fusion
by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a primary technique for measuring the heat capacity and

the enthalpy of phase transitions like fusion.

Sample Preparation: A small, accurately weighed sample of hexyl propionate (typically 5-10

mg) is hermetically sealed in an aluminum pan. An identical empty pan is used as a

reference.

Instrument Setup: The sample and reference pans are placed in the DSC cell. The

instrument is programmed to heat the sample at a constant rate (e.g., 10 °C/min) over a

specified temperature range that encompasses the melting point. An inert atmosphere (e.g.,

nitrogen) is maintained in the cell.

Data Acquisition: The DSC instrument measures the difference in heat flow required to

maintain the sample and reference pans at the same temperature as the temperature is

ramped up.
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Heat Capacity Determination: In the regions of the thermogram where no phase transitions

occur, the difference in heat flow is directly proportional to the heat capacity of the sample.

Enthalpy of Fusion Determination: As the sample melts, it absorbs a significant amount of

heat at a constant temperature. This results in a large endothermic peak on the DSC

thermogram. The area under this peak is directly proportional to the enthalpy of fusion. The

instrument's software integrates this peak area to calculate the enthalpy of fusion in Joules

per gram, which is then converted to kJ/mol.

Determination of Enthalpy of Vaporization by Correlation
Gas Chromatography
Correlation gas chromatography is an indirect method to determine the enthalpy of vaporization

for volatile compounds like esters.

Standard Selection: A series of standard compounds with well-established enthalpies of

vaporization and structures similar to hexyl propionate (e.g., other aliphatic esters) are

selected.

GC Analysis: A gas chromatograph equipped with a suitable capillary column is used.

Isothermal GC runs are performed at several different temperatures. For each temperature,

a mixture of the standard compounds and hexyl propionate is injected, and their retention

times are recorded.

Data Analysis: The natural logarithm of the retention time for each compound is plotted

against the reciprocal of the absolute temperature (a van't Hoff type plot).

Correlation: According to the principles of chromatography, there is a linear relationship

between the natural logarithm of the retention time and the enthalpy of vaporization for a

homologous series of compounds at a given temperature. A calibration curve is generated by

plotting the known enthalpies of vaporization of the standard compounds against a function

of their retention times.

Enthalpy of Vaporization Calculation: The enthalpy of vaporization of hexyl propionate is

then determined by interpolating its retention time data onto the calibration curve established

by the standard compounds.
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Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination and

analysis of the thermochemical data of a chemical compound.
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Caption: Workflow for the determination of thermochemical properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Buy Hexyl propionate | 2445-76-3 [smolecule.com]

2. WTT- Under Construction Page [wtt-pro.nist.gov]

3. Hexyl propionate | C9H18O2 | CID 88454 - PubChem [pubchem.ncbi.nlm.nih.gov]

4. GSRS [precision.fda.gov]

5. Hexyl propionate | CAS#:2445-76-3 | Chemsrc [chemsrc.com]

To cite this document: BenchChem. [Thermochemical Profile of Hexyl Propionate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1199626#thermochemical-data-of-hexyl-propionate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1199626?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

